![molecular formula C12H14ClFO2S B14239273 Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester CAS No. 380859-98-3](/img/structure/B14239273.png)
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester is a synthetic organic compound that belongs to the class of butanoic acid esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method is the reaction of 2-fluorobutanoic acid with 4-chlorophenylthiol in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoro or chloro groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester involves its interaction with specific molecular targets. The presence of the fluoro and chlorophenylthio groups allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 2-methyl-, ethyl ester
- Butanoic acid, 2-hydroxy-, ethyl ester
- Butanoic acid, ethyl ester
Uniqueness
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester is unique due to the presence of both fluoro and chlorophenylthio groups, which confer distinct chemical and biological properties. These substitutions can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to other butanoic acid esters.
Propriétés
Numéro CAS |
380859-98-3 |
|---|---|
Formule moléculaire |
C12H14ClFO2S |
Poids moléculaire |
276.76 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorophenyl)sulfanyl-2-fluorobutanoate |
InChI |
InChI=1S/C12H14ClFO2S/c1-3-12(14,11(15)16-4-2)17-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
KVHABEKLUYZOOO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)(F)SC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


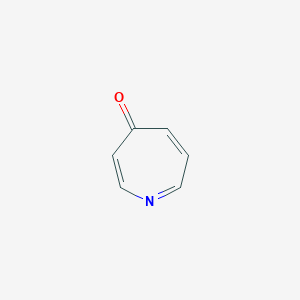

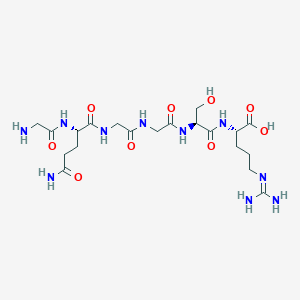

![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)

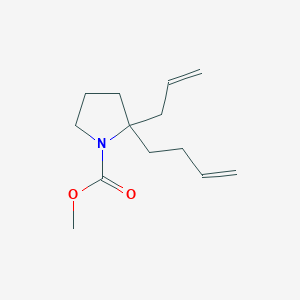

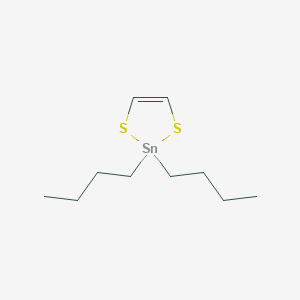
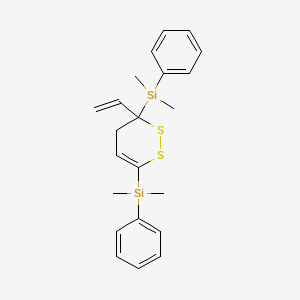
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
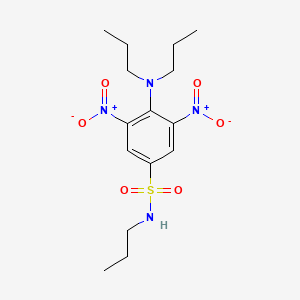
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)

